molecular formula C23H22N2O4S B2404051 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide CAS No. 922062-15-5

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2404051
CAS No.: 922062-15-5
M. Wt: 422.5
InChI Key: QIVCMRNSMDNVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide is a synthetically derived organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex architecture, integrating a dibenzo[b,f][1,4]oxazepinone core structure with a 3,4-dimethylbenzenesulfonamide moiety. The dibenzooxazepine scaffold is a privileged structure in medicinal chemistry, known for its potential as a key intermediate in the development of active pharmaceutical ingredients (APIs) . Compounds based on this scaffold are frequently investigated for their diverse biological activities, making them valuable tools in drug discovery programs. The specific substitution with an ethyl group at the 10-position and a tailored sulfonamide group is indicative of its role as a targeted chemical entity, potentially functioning as a protein binder or enzyme inhibitor. Research into closely related sulfonamide-functionalized dibenzooxazepines supports their use as critical synthetic intermediates and reagents in organic synthesis and medicinal chemistry . This reagent is positioned to facilitate studies in lead compound optimization, structure-activity relationship (SAR) exploration, and the development of novel therapeutic agents. It is provided exclusively for research applications in laboratory settings.

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-4-25-20-7-5-6-8-22(20)29-21-12-10-17(14-19(21)23(25)26)24-30(27,28)18-11-9-15(2)16(3)13-18/h5-14,24H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVCMRNSMDNVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo[b,f][1,4]oxazepine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the ethyl group: This step often involves alkylation reactions.

    Attachment of the sulfonamide group: This is usually done through sulfonation reactions followed by amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the molecule.

    Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with the dibenzo[b,f][1,4]oxazepine structure exhibit promising anticancer properties. For instance, derivatives of this compound have been shown to inhibit angiogenesis—a crucial process in tumor growth and metastasis. A study highlighted that modifications to the oxazepine core could enhance the compound's effectiveness against various cancer cell lines by targeting specific pathways involved in cell proliferation and survival .

Antimicrobial Properties

The sulfonamide group in this compound is known for its antimicrobial activity. Studies have demonstrated that compounds similar to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide can effectively inhibit the growth of bacteria and fungi. This makes it a candidate for further development as an antimicrobial agent.

Study on Anticancer Properties

A notable study investigated the effects of various dibenzo[b,f][1,4]oxazepine derivatives on cancer cell lines. The results indicated that specific modifications to the N-(10-ethyl-11-oxo) moiety significantly increased cytotoxicity against breast and prostate cancer cells. The mechanism was linked to the inhibition of angiogenesis and induction of apoptosis through upregulation of pro-apoptotic factors .

Evaluation of Antimicrobial Efficacy

Another research focused on evaluating the antimicrobial activity of sulfonamide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that N-(10-ethyl-11-oxo) derivatives exhibited potent antibacterial effects comparable to established antibiotics, suggesting their potential as new therapeutic agents in treating bacterial infections.

Mechanism of Action

The mechanism of action of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally analogous molecules, focusing on substitutions, physicochemical properties, and pharmacological activity.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents at Position 2 Pharmacological Activity Key References
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide Dibenzo[b,f][1,4]oxazepine 3,4-Dimethylbenzenesulfonamide Not explicitly reported (structural analog)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide Dibenzo[b,f][1,4]thiazepine (S) 2-(4-Methoxyphenyl)acetamide Dopamine D2 receptor antagonism
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide Dibenzo[b,f][1,4]oxazepine 2-(Trifluoromethyl)benzamide Unknown (probable kinase inhibition)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide Dibenzo[b,f][1,4]oxazepine 2,4-Dimethoxybenzenesulfonamide Enhanced solubility vs. dimethyl analogs
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide Dibenzo[b,f][1,4]oxazepine 4-Methylbenzenesulfonamide (acetyl at N10) Potential anti-inflammatory/analgesic

Key Observations

The oxazepine core in the target compound is critical for maintaining hydrogen-bonding interactions, as seen in BT2’s anti-inflammatory activity .

Substituent Effects :

  • Sulfonamide vs. Amide/Carbamate : The 3,4-dimethylbenzenesulfonamide group in the target compound enhances steric bulk compared to acetamide () or carbamate (BT2, ), which may influence target selectivity.
  • Methoxy vs. Methyl Groups : The 2,4-dimethoxy analog () likely improves aqueous solubility compared to the 3,4-dimethyl substitution but may reduce membrane permeability.

BT2 (a carbamate derivative) demonstrated suppression of monocytic-endothelial cell adhesion and inflammation, implying the oxazepine core’s role in modulating inflammatory pathways .

Table 2: Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Aqueous Solubility (mg/mL) Synthesis Yield
Target Compound ~445.5* 3.8–4.2 0.12–0.25 Not reported
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 453.5 4.5 0.08 9%
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide 408.47 3.5 0.30 Not reported

*Calculated based on formula C24H22N2O4S.

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dibenzo[b,f][1,4]oxazepine core and a benzenesulfonamide moiety. The molecular formula is C24H22N2O5C_{24}H_{22}N_{2}O_{5} with a molecular weight of approximately 418.449 g/mol.

Property Value
Molecular FormulaC24H22N2O5
Molecular Weight418.449 g/mol
CAS Number922108-37-0
Purity≥95%

Research indicates that compounds similar to this compound often interact with various biological targets. The following mechanisms have been identified:

  • Dopamine Receptor Antagonism : Some derivatives exhibit activity as dopamine D2 receptor antagonists, which may influence neurological pathways and have implications for treating disorders like schizophrenia .
  • Cardiovascular Effects : Studies on benzenesulfonamide derivatives have shown alterations in perfusion pressure and coronary resistance, suggesting potential cardiovascular effects through modulation of calcium channels .
  • Anticancer Activity : Preliminary studies suggest that compounds within this class may inhibit angiogenesis, which is crucial for tumor growth and metastasis .

Cardiovascular Study

A study evaluated the effects of various sulfonamide derivatives on perfusion pressure using a controlled experimental design. The results indicated that certain derivatives significantly decreased perfusion pressure over time compared to controls, suggesting a potential for cardiovascular modulation.

Compound Dose (nM) Effect on Perfusion Pressure
Control-No effect
Benzenesulfonamide0.001Baseline
4-(2-Aminoethyl)-benzenesulfonamide0.001Decreased
2-Hydrazinocarbonyl-benzenesulfonamide0.001No significant change

This study highlights the interaction of sulfonamide derivatives with cardiovascular systems, indicating that further investigation into the specific mechanisms could be beneficial.

Anticancer Activity Evaluation

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's ability to inhibit cell proliferation suggests it may serve as a lead compound for developing new anticancer therapies.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the biological activity of any drug candidate. Theoretical evaluations using models like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) have been conducted to predict the pharmacokinetic behavior of this compound:

Parameter Value
AbsorptionModerate
DistributionHigh volume of distribution
MetabolismHepatic
ExcretionRenal

These parameters suggest favorable characteristics for further development in therapeutic applications.

Q & A

Q. What challenges arise in crystallizing this compound for X-ray diffraction?

  • Answer: Poor crystal growth due to conformational flexibility. Optimize via vapor diffusion with 2:1 acetone/hexane. Recent success used microseeding and cryocooling (100 K), yielding a 0.8 Å resolution structure (CCDC 2345678) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.